molecular formula C13H7F12N3O3 B11484116 3,3,3-trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(3-nitrophenyl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide

3,3,3-trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(3-nitrophenyl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide

Cat. No.: B11484116
M. Wt: 481.19 g/mol
InChI Key: RWYXBOIOBWXACR-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(3-nitrophenyl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide is a complex fluorinated organic compound The presence of multiple trifluoromethyl and hexafluoro groups makes it highly electronegative and chemically stable

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(3-nitrophenyl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide typically involves multiple steps:

    Formation of the hexafluoro intermediate: Starting with hexafluoropropanol, the intermediate is formed through a series of reactions involving fluorinating agents.

    Amination: The intermediate is then reacted with 3-nitroaniline under controlled conditions to form the amino derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced fluorinating agents and catalysts is crucial to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, although these are less common due to the stability of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

3,3,3-Trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(3-nitrophenyl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups.

    Medicine: Explored for its potential in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its highly electronegative trifluoromethyl and hexafluoro groups. These groups can form strong interactions with proteins, enzymes, and other biomolecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid
  • 1,1,1,3,3,3-Hexafluoro-2-propanol
  • 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl fluoride

Uniqueness

The uniqueness of 3,3,3-trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(3-nitrophenyl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide lies in its combination of multiple trifluoromethyl and hexafluoro groups, which impart exceptional stability and reactivity. This makes it particularly valuable in applications requiring high resistance to chemical and thermal degradation.

Properties

Molecular Formula

C13H7F12N3O3

Molecular Weight

481.19 g/mol

IUPAC Name

3,3,3-trifluoro-N-[1,1,1,3,3,3-hexafluoro-2-(3-nitroanilino)propan-2-yl]-2-(trifluoromethyl)propanamide

InChI

InChI=1S/C13H7F12N3O3/c14-9(15,16)7(10(17,18)19)8(29)27-11(12(20,21)22,13(23,24)25)26-5-2-1-3-6(4-5)28(30)31/h1-4,7,26H,(H,27,29)

InChI Key

RWYXBOIOBWXACR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(C(F)(F)F)(C(F)(F)F)NC(=O)C(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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